molecular formula C16H13ClF3NOS B2427728 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-73-3

2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2427728
CAS No.: 339097-73-3
M. Wt: 359.79
InChI Key: IIOJUVFVCQOIJY-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 339097-73-3) is a synthetic specialty chemical of significant interest in early-stage discovery research, particularly in medicinal chemistry and virology. This acetamide derivative is built around a core structure known for its potential biological activity, featuring both a 4-chlorobenzylsulfanyl moiety and a 3-(trifluoromethyl)phenyl group. The inclusion of the trifluoromethyl group is a critical pharmacophore in modern drug design; its strong electron-withdrawing nature and high lipophilicity are strategically used to fine-tune a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . The primary research applications of this compound are explored in the context of investigating heterocyclic systems with potential antiviral properties . Specifically, structurally related compounds containing 1,3,4-thiadiazole and thiazole cores have demonstrated promising activity against a range of viruses, providing a rationale for studying this molecule's profile . The acetamide functionality is a prevalent scaffold in bioactive molecules and is frequently investigated for its interactions with enzymatic targets. Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecular architectures, such as those found in exploratory kinase inhibitor programs . It is also a valuable tool for conducting structure-activity relationship (SAR) studies, helping scientists understand how the chlorobenzyl and trifluoromethylphenyl substituents influence biological activity and physicochemical properties. This product is provided as a rare chemical for research applications and is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility for all analytical characterization and for verifying the compound's identity and purity for their specific research purposes.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NOS/c17-13-6-4-11(5-7-13)9-23-10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOJUVFVCQOIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the sulfanyl linkage: This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Acylation reaction: The 4-chlorobenzyl sulfide is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The trifluoromethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[(4-chlorobenzyl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
  • 2-[(4-chlorobenzyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorobenzyl sulfanyl moiety also imparts distinct properties compared to other similar compounds.

Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H15ClF3N3S
  • Molecular Weight : 445.89 g/mol
  • Boiling Point : 545.5 ± 60.0 °C (predicted)
  • Density : 1.37 ± 0.1 g/cm³ (predicted)
  • pKa : 9.99 ± 0.40 (predicted)

The biological activity of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can be attributed to its structural features which enable it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group is crucial for the inhibition of specific enzymes, potentially affecting pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

Biological Activity Overview

Activity TypeObservationsReferences
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines (e.g., A-431) with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial ActivityEffective against multiple bacterial strains; detailed studies needed for specific mechanisms .
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer metabolism; further research required .

Anticancer Studies

A study published in MDPI highlighted that derivative compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide showed equipotent activity against Jurkat and A-431 cell lines. The molecular dynamics simulations indicated that these compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Studies

Research into the antimicrobial properties of related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antibacterial efficacy .

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